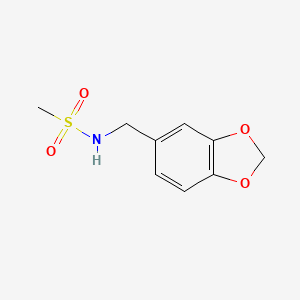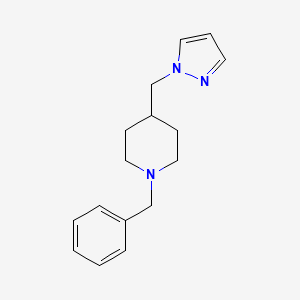
4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring attached to a piperidine ring via a methylene bridge, with a benzyl group attached to the piperidine nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and an amine.
Coupling of the Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled via a methylene bridge using a suitable methylene donor, such as formaldehyde.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction involving benzyl chloride and the piperidine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
科学研究应用
4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyrazole and piperidine derivatives.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
作用机制
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with active sites of enzymes. The piperidine ring can enhance the compound’s binding affinity and specificity . The benzyl group can contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution .
相似化合物的比较
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Known for its antileishmanial activity.
1-Benzyl-4-(1H-pyrazol-1-yl)piperidine: Similar structure but lacks the methylene bridge.
4-(1H-Pyrazol-1-ylmethyl)benzoic acid: Contains a carboxylic acid group instead of the piperidine ring.
Uniqueness
4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine is unique due to its combination of the pyrazole and piperidine rings linked by a methylene bridge, along with the presence of a benzyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
1-benzyl-4-(pyrazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-2-5-15(6-3-1)13-18-11-7-16(8-12-18)14-19-10-4-9-17-19/h1-6,9-10,16H,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKBLNOOQGVJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2866731.png)
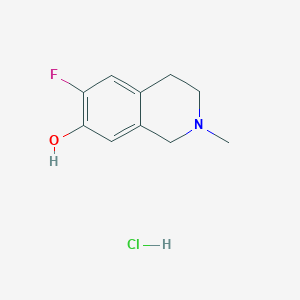
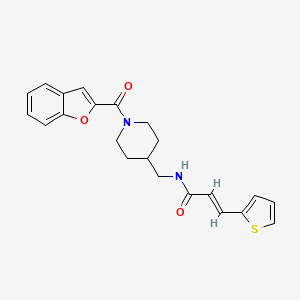
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2866736.png)
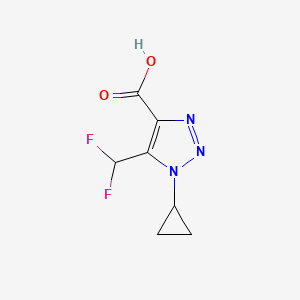
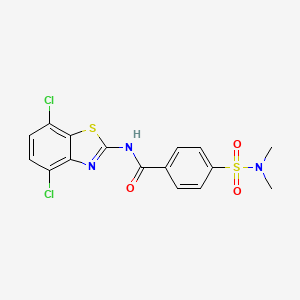
![methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2866741.png)
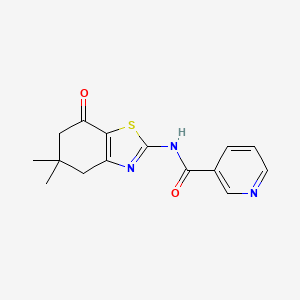
![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)
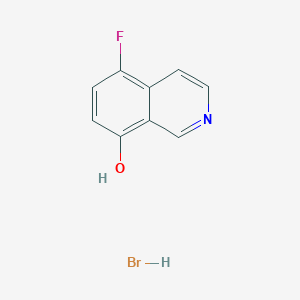
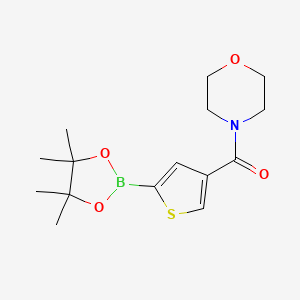

![4,7-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2866752.png)
